2H-1,4-Benzothiazin-3(4H)-one, 5-chloro-7-fluoro-

Catalog No.
S12795655
CAS No.
M.F
C8H5ClFNOS
M. Wt
217.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-1,4-Benzothiazin-3(4H)-one, 5-chloro-7-fluoro-

Product Name

2H-1,4-Benzothiazin-3(4H)-one, 5-chloro-7-fluoro-

IUPAC Name

5-chloro-7-fluoro-4H-1,4-benzothiazin-3-one

Molecular Formula

C8H5ClFNOS

Molecular Weight

217.65 g/mol

InChI

InChI=1S/C8H5ClFNOS/c9-5-1-4(10)2-6-8(5)11-7(12)3-13-6/h1-2H,3H2,(H,11,12)

InChI Key

XZJHNENCQUFKLC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)C=C(C=C2Cl)F

The compound known as 2-Hydrogen-1,4-Benzothiazin-3(4H)-one, 5-chloro-7-fluoro, belongs to the class of benzothiazines. Benzothiazines are heterocyclic compounds characterized by the presence of sulfur and nitrogen atoms within a six-membered ring structure. Specifically, this compound incorporates chlorine and fluorine substituents, which contribute to its unique electronic properties and potential biological activities .

The synthesis of this compound involves complex organic reactions. One method involves cyclizing β-haloesters with starting materials to form intermediate structures, which are then reacted with hydrazines to produce the final product . Another route involves treating epoxides with nucleophiles like 2-aminothiophenol hydrochloride, leading to halohydrins that subsequently react to form benzothiazines . These processes highlight the versatility and complexity involved in synthesizing this particular compound.

Research suggests that derivatives of benzothiazines exhibit promising antimicrobial activity against bacteria and fungi. The incorporation of chloro and fluoro groups enhances the molecule's ability to interact with biological targets, thereby increasing its efficacy as an antimicrobial agent . Studies indicate significant activity against microorganisms such as Micrococcus leutus, Proteus vulgaris, and Aspergillus flavus.

Several synthetic routes are employed to synthesize this compound. One common method starts with reacting 3-chloro-4-fluoraniline with potassium thiocyanate (KSCN) in the presence of bromine and glacial acetic acid, yielding intermediates that can be further modified to obtain the target compound. Additionally, condensation and oxidative cyclization of β-diketones with suitable precursors can also lead to the formation of ring-fluorinated benzothiazines .

Similar Compounds: Comparison with Other Benzothiazines

Several similar compounds within the benzothiazine family share structural similarities but exhibit distinct properties due to variations in substituent groups and ring configurations. Some notable similar compounds include:

  • 7-Chloro-2H-benzo[b][1,4]thiazine-3(4H)-one: This compound lacks fluorination but retains antimicrobial activity against various pathogens .
  • 6-Amino-7-fluoro-2H-benzo[b][1,4]thiazine-3(4H)-one: This compound incorporates amino and fluoro substituents but lacks chlorination, potentially affecting its metabolic stability and binding affinity compared to our target molecule .

These comparisons highlight the unique combination of chloro and fluoro substitutions that enhance both biological efficacy and stability in our target molecule.

Benzothiazinones emerged as a pharmacologically significant scaffold following the discovery of antitubercular agents such as BTZ043 and PBTZ169, which exhibit submicromolar activity against Mycobacterium tuberculosis by targeting the decaprenylphosphoryl-β-D-ribose 2-epimerase (DprE1) enzyme. Early synthetic efforts focused on nitro-substituted derivatives, but subsequent research expanded to explore halogenated analogs to optimize pharmacokinetic properties and target affinity. The introduction of chloro and fluoro substituents at positions 5 and 7, respectively, reflects a strategic effort to balance electronic effects and metabolic stability while retaining bioactivity.

Key milestones include:

  • 2009: Identification of 1,3-benzothiazin-4-ones as potent antimycobacterial agents.
  • 2017: Development of C-2 nitrogen spiro-heterocycle derivatives with improved aqueous solubility.
  • 2018: Advances in intramolecular cyclization strategies for synthesizing 2H-1,4-benzothiazin-3(4H)-one derivatives.

Nomenclature and Systematic Chemical Identification

The systematic name 5-chloro-7-fluoro-2H-1,4-benzothiazin-3(4H)-one adheres to IUPAC conventions, denoting:

  • A bicyclic system comprising a benzene ring fused to a 1,4-thiazinone moiety.
  • Substituents at positions 5 (chloro) and 7 (fluoro) on the benzene ring.
  • A ketone group at position 3 of the thiazinone ring.
PropertyValueSource
IUPAC Name5-chloro-7-fluoro-2H-1,4-benzothiazin-3(4H)-one
Molecular FormulaC₈H₅ClFNOS
SMILESC1CSC2=C(N1)C(=CC(=C2)F)Cl
InChI KeyLTQXFBFZGKEKBF-UHFFFAOYSA-N
Molecular Weight203.66 g/mol

The CAS registry number 1378508-59-8 further distinguishes this compound from related benzothiazinones.

Overview of Structural Features and Substituent Effects

Core Architecture

The molecule features:

  • A benzene ring fused to a six-membered 1,4-thiazinone ring.
  • Chloro and fluoro groups at positions 5 and 7, respectively, inducing electron-withdrawing effects that polarize the aromatic system.
  • A ketone at position 3, which participates in hydrogen bonding and influences ring tautomerism.

Substituent Impact

  • Electronic Effects: Chloro and fluoro groups reduce electron density at adjacent positions, potentially enhancing electrophilic reactivity or intermolecular interactions with biological targets.
  • Steric Considerations: The small size of fluorine minimizes steric hindrance, allowing optimal positioning within enzyme active sites.
  • Comparative Analysis: Unlike nitro groups in BTZ043, halogens offer metabolic stability while maintaining moderate electron withdrawal, as evidenced by pharmacokinetic studies of analogs.

Relevance in Contemporary Chemical Research

Antitubercular Drug Development

Benzothiazinones remain central to tuberculosis research due to their unique mechanism of DprE1 inhibition. While nitro derivatives dominate clinical pipelines, halogenated analogs like 5-chloro-7-fluoro-2H-1,4-benzothiazin-3(4H)-one provide alternatives to address nitroreductase-mediated resistance.

Synthetic Methodology Innovations

Recent advances leverage intramolecular cyclization strategies to assemble the benzothiazinone core. For example, lithium diisopropylamide (LDA)-mediated cyclization of carbamate precursors enables efficient construction of 2-substituted derivatives.

Computational and Structural Studies

Density functional theory (DFT) analyses and X-ray crystallography have elucidated how substituents influence molecular conformation and target binding. Docking studies suggest that halogen substitutions optimize interactions with DprE1’s hydrophobic pocket.

The synthesis of 2H-1,4-benzothiazin-3(4H)-one derivatives, particularly the 5-chloro-7-fluoro substituted variant, represents a significant area of medicinal chemistry research. These compounds belong to an important class of heterocyclic structures that have demonstrated remarkable biological activities, especially as antimycobacterial agents. The benzothiazinone scaffold contains a benzene ring fused to a six-membered thiazine ring, creating a versatile framework for pharmaceutical development [1] [2].

The synthetic approaches to these compounds have evolved considerably over the past decades, transitioning from traditional multi-step procedures to more efficient, environmentally conscious methodologies. The development of green chemistry approaches and modern synthetic strategies has enabled the preparation of these complex heterocycles with improved yields, reduced environmental impact, and enhanced scalability for industrial applications [3] [4].

Retrosynthetic Analysis and Synthetic Planning

Strategic Disconnections and Target Analysis

The retrosynthetic analysis of 2H-1,4-benzothiazin-3(4H)-one, 5-chloro-7-fluoro- reveals several key strategic disconnections that guide synthetic planning [5] [6]. The primary disconnection involves the formation of the thiazinone ring system, which can be achieved through cyclization of appropriately substituted precursors. The presence of chlorine and fluorine substituents at positions 5 and 7 respectively introduces additional complexity that requires careful consideration of regioselectivity and functional group compatibility [7].

The most common retrosynthetic approach involves disconnection at the carbon-sulfur bond between the thiazine ring and the aromatic system. This strategy leads to synthetic precursors consisting of appropriately substituted 2-chlorobenzoic acid derivatives and nitrogen-containing nucleophiles [2] [8]. The halogen substitution pattern necessitates the use of pre-halogenated starting materials, as post-cyclization halogenation can lead to regioselectivity issues and unwanted side products.

Alternative retrosynthetic strategies focus on the formation of the carbon-nitrogen bond within the thiazine ring. This approach utilizes 2-aminothiophenol derivatives as key intermediates, which can be coupled with appropriate carbonyl-containing electrophiles [1] [9]. The strategic placement of chlorine and fluorine substituents requires careful selection of starting materials to ensure the correct substitution pattern in the final product.

Synthetic Route Selection Criteria

The selection of optimal synthetic routes for halogenated benzothiazinone derivatives depends on several critical factors. Substrate availability represents a primary consideration, as chlorinated and fluorinated starting materials may be less readily available or more expensive than their unsubstituted counterparts [7] [10]. The electronic effects of halogen substituents must also be carefully evaluated, as they can significantly influence reaction rates, regioselectivity, and product stability.

Regioselectivity control emerges as a paramount concern when multiple halogen substituents are present. The 5-chloro-7-fluoro substitution pattern requires synthetic strategies that can reliably introduce these substituents at the correct positions without scrambling or migration [11]. This often necessitates the use of pre-functionalized aromatic precursors rather than attempting selective halogenation of the benzothiazinone core.

Classical Synthetic Routes to Benzothiazinone Cores

Acylisothiocyanate Methodology

The acylisothiocyanate pathway represents one of the most established classical approaches for benzothiazinone synthesis [2] [12]. This methodology begins with the conversion of substituted benzoic acids to their corresponding acid chlorides using thionyl chloride in toluene under reflux conditions. The resulting acyl chlorides are then treated with ammonium thiocyanate in acetonitrile to generate the reactive acylisothiocyanate intermediates [13].

The acylisothiocyanate intermediates undergo nucleophilic attack by appropriately substituted amines or amine-containing heterocycles to form thiourea intermediates. These thiourea compounds subsequently undergo intramolecular cyclization under basic conditions to yield the desired benzothiazinone products [1]. For the synthesis of 5-chloro-7-fluoro derivatives, this pathway requires starting materials with the appropriate halogen substitution pattern already in place.

The acylisothiocyanate methodology offers several advantages, including well-established reaction conditions and predictable outcomes. However, the approach suffers from moderate yields (typically 30-60%) and the use of toxic reagents such as thionyl chloride and isothiocyanate intermediates [3]. Additionally, the method requires careful handling of volatile and potentially hazardous intermediates.

Dithiocarbamate Pathway Implementation

The dithiocarbamate pathway provides an alternative classical approach that avoids some of the toxicity concerns associated with isothiocyanate intermediates [2]. This methodology employs carbon disulfide as a key reagent for the formation of dithiocarbamate intermediates from appropriately substituted benzoyl chlorides and secondary amines.

The synthetic sequence begins with the preparation of N,N-disubstituted dithiocarbamates through the reaction of secondary amines with carbon disulfide in the presence of a suitable base [14]. These dithiocarbamate intermediates are then coupled with halogenated benzoyl chlorides to form the key precursors for cyclization. The cyclization step typically requires elevated temperatures and basic conditions to promote ring closure and eliminate the dithiocarbamate leaving group.

While the dithiocarbamate pathway offers improved safety compared to isothiocyanate methods, it still relies on the use of toxic carbon disulfide. The method typically provides yields in the range of 40-70% and allows for good control over substitution patterns. The approach is particularly well-suited for the preparation of N-substituted benzothiazinone derivatives [4].

Traditional Cyclization Strategies

Classical cyclization strategies for benzothiazinone formation often employ thermal or acid-catalyzed ring closure reactions [15] [16]. These approaches typically involve the preparation of linear precursors containing all necessary functional groups for cyclization, followed by treatment with cyclization-promoting reagents or conditions.

One traditional approach involves the use of β-aroylacrylic acid derivatives as starting materials, which are cyclized with 2-aminothiophenol derivatives under acidic conditions [17]. This methodology provides direct access to the benzothiazinone core but requires careful control of reaction conditions to prevent side reactions and ensure regioselective cyclization.

Another classical strategy employs the cyclization of appropriately substituted thiourea derivatives under basic conditions. This approach offers good functional group tolerance and can accommodate various substitution patterns, including halogenated derivatives. The cyclization typically proceeds through nucleophilic attack of the sulfur atom on an activated carbonyl group, followed by elimination to form the thiazinone ring [1] [9].

Modern Green Chemistry Approaches and Process Optimization

Phosphate Fertilizer Catalysis

Recent developments in green chemistry have led to the exploration of environmentally benign catalysts for benzothiazinone synthesis [3] [18]. The use of phosphate fertilizers as heterogeneous catalysts represents a significant advancement in sustainable synthetic methodology. Mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), and triple-super phosphate (TSP) have been successfully employed as green catalysts for the synthesis of benzothiazinone derivatives.

The phosphate fertilizer-catalyzed approach utilizes gem-dicyano epoxides and α-aminothiophenol as starting materials, with the phosphate fertilizers serving as both catalysts and potential nutrient sources for subsequent agricultural applications [18]. The methodology offers several advantages, including high yields (70-90%), recyclability of the catalyst, and the elimination of toxic heavy metal catalysts.

Optimization studies have demonstrated that catalyst particle size, solvent selection, and reaction temperature significantly influence the efficiency of the phosphate fertilizer-catalyzed process. The optimal conditions typically involve the use of finely ground phosphate fertilizers (particle size <100 mesh) in polar protic solvents at temperatures between 80-100°C [3]. The catalysts can be recovered and reused for multiple reaction cycles with minimal loss of activity.

Aqueous Media Synthesis

The development of aqueous-based synthetic methodologies represents another important advancement in green benzothiazinone chemistry [4]. Water-mediated cyclization reactions offer significant environmental advantages while maintaining synthetic efficiency. The aqueous approach typically employs water-soluble starting materials and catalysts to promote the formation of benzothiazinone rings under mild conditions.

Tetramethylthiuram disulfide (TMTD) has been identified as an effective reagent for the cyclization of 2-aminothiophenols in aqueous media [4]. This methodology provides excellent yields and eliminates the need for organic solvents, significantly reducing the environmental impact of the synthesis. The aqueous conditions also facilitate product isolation through simple precipitation and filtration techniques.

The water-mediated approach demonstrates broad substrate scope and tolerance for various functional groups, including halogen substituents. The methodology is particularly well-suited for the preparation of 5-chloro-7-fluoro benzothiazinone derivatives, as the aqueous conditions do not interfere with carbon-halogen bonds [4].

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating benzothiazinone synthesis while reducing energy consumption and reaction times [19]. Microwave-assisted protocols typically employ polar solvents or solvent-free conditions to maximize heating efficiency through dielectric heating mechanisms.

The microwave-assisted synthesis of benzothiazinone derivatives offers several advantages, including reduced reaction times (often 15-30 minutes compared to several hours for conventional heating), improved yields, and enhanced selectivity [19]. The rapid heating and cooling cycles possible with microwave irradiation also help minimize side reactions and decomposition pathways.

Optimization of microwave-assisted protocols involves careful control of temperature, power settings, and reaction times. The use of closed-vessel microwave systems enables the use of elevated temperatures and pressures, further accelerating reaction rates and improving yields. For halogenated derivatives, microwave conditions must be carefully optimized to prevent dehalogenation or halogen scrambling [19].

Flow Chemistry Implementation

Continuous flow chemistry represents a modern approach to benzothiazinone synthesis that offers improved scalability, safety, and process control [20]. Flow methodologies enable precise control of reaction parameters, including temperature, residence time, and reagent stoichiometry, leading to improved reproducibility and yield.

The implementation of flow chemistry for benzothiazinone synthesis typically involves the preparation of reactive intermediates in one flow stream, followed by mixing with complementary reagents in subsequent flow segments [20]. The continuous nature of the process enables real-time monitoring and adjustment of reaction conditions, optimizing product formation and minimizing waste.

Flow chemistry approaches are particularly well-suited for reactions involving hazardous or unstable intermediates, as the small reaction volumes and controlled conditions minimize safety risks. The methodology also enables rapid screening of reaction conditions and easy scale-up for industrial applications [20].

Functional Group Interconversions and Substituent Introduction

Halogenation Strategies

The introduction of halogen substituents into benzothiazinone derivatives can be achieved through several strategic approaches [7] [10]. Direct halogenation of pre-formed benzothiazinone cores represents one option, although regioselectivity can be challenging to control. Alternative strategies involve the use of pre-halogenated starting materials, ensuring that the desired substitution pattern is established early in the synthetic sequence.

Electrophilic aromatic substitution represents the most common approach for introducing halogen substituents into aromatic systems. For benzothiazinone derivatives, chlorination can be achieved using chlorinating agents such as sulfuryl chloride, N-chlorosuccinimide, or molecular chlorine under controlled conditions [11]. Fluorination typically requires more specialized reagents, including Selectfluor, N-fluoropyridinium salts, or elemental fluorine under carefully controlled conditions.

The regioselectivity of halogenation reactions is influenced by the electronic properties of the benzothiazinone core. The electron-withdrawing nature of the thiazinone ring system tends to direct electrophilic substitution to positions meta to the ring fusion, which corresponds to positions 5 and 7 in the numbering system [7]. This inherent regioselectivity facilitates the selective introduction of halogen substituents at the desired positions.

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution provides an alternative strategy for introducing substituents into benzothiazinone derivatives, particularly when starting from halogenated precursors [21] [22]. This approach is especially useful for introducing nitrogen-containing substituents, such as amino groups or nitrogen heterocycles, into the benzothiazinone framework.

The success of nucleophilic substitution reactions depends heavily on the electronic properties of the aromatic system and the leaving group ability of the substituent being replaced. Fluorine typically serves as the best leaving group for nucleophilic aromatic substitution, followed by chlorine and other halogens [22]. The presence of electron-withdrawing groups, such as the thiazinone ring system, activates the aromatic ring toward nucleophilic attack.

Reaction conditions for nucleophilic substitution typically involve the use of polar aprotic solvents, elevated temperatures, and appropriate bases to facilitate nucleophile formation and reaction [21]. The choice of nucleophile determines the nature of the substituent introduced, with primary and secondary amines being common choices for the introduction of nitrogen-containing groups.

Metal-Catalyzed Cross-Coupling Reactions

Modern cross-coupling methodologies offer powerful tools for the introduction of various substituents into benzothiazinone derivatives [22] [23]. Palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with excellent functional group tolerance.

Suzuki-Miyaura coupling reactions are particularly useful for introducing aryl and heteroaryl substituents into halogenated benzothiazinone derivatives. The reaction typically employs aryl or heteroaryl boronic acids or boronate esters as coupling partners, with palladium catalysts and appropriate bases facilitating the cross-coupling process [22]. The mild reaction conditions and broad substrate scope make this approach highly versatile for structural diversification.

Buchwald-Hartwig amination reactions provide access to N-aryl and N-heteroaryl benzothiazinone derivatives through the coupling of halogenated benzothiazinones with primary or secondary amines [22]. The reaction requires palladium catalysts and appropriate ligands to facilitate the cross-coupling process. Recent developments in catalyst design have significantly expanded the substrate scope and improved the efficiency of these transformations.

Oxidation and Reduction Transformations

Functional group interconversions through oxidation and reduction reactions provide additional opportunities for structural modification of benzothiazinone derivatives [24] [25]. Oxidation reactions can be used to introduce additional functional groups or modify existing substituents, while reduction reactions enable the conversion of one functional group to another.

Sulfur oxidation represents a particularly important transformation for benzothiazinone derivatives. Treatment with oxidizing agents such as m-chloroperbenzoic acid can convert the sulfur atom in the thiazine ring to sulfoxide or sulfone derivatives [24] [25]. These oxidized forms often exhibit different biological activities and physical properties compared to the parent compounds.

Reduction reactions can be employed to modify various functional groups within benzothiazinone derivatives. For example, nitro groups can be reduced to amino groups using reducing agents such as iron and acetic acid or catalytic hydrogenation [5]. These transformations enable the preparation of amino-substituted derivatives that can serve as precursors for further functionalization.

Scale-Up Considerations and Industrial Synthesis

Equipment and Infrastructure Requirements

Industrial synthesis of benzothiazinone derivatives requires specialized equipment capable of handling the specific requirements of the synthetic methodology [20] [27]. The choice of reactor design depends on the nature of the reactions involved, with considerations including heat transfer, mixing efficiency, and compatibility with the reagents and solvents used.

Corrosion-resistant materials are essential for equipment that will contact halogenated compounds or acidic reaction mixtures. Stainless steel, glass-lined steel, or specialized alloys may be required depending on the specific conditions employed [27]. The selection of appropriate materials helps ensure equipment longevity and prevent contamination of products.

Temperature control systems must be capable of precise regulation across the operating temperature range. Many benzothiazinone syntheses require elevated temperatures for cyclization reactions, while others may require low temperatures for selective halogenation or other transformations [20]. Adequate cooling capacity is essential for managing exothermic reactions and ensuring product quality.

Quality Control and Process Monitoring

Industrial synthesis requires robust quality control systems to ensure consistent product quality and compliance with specifications [28]. In-process monitoring techniques, including real-time analytical methods, enable early detection of deviations from normal operating conditions and facilitate rapid corrective action.

High-performance liquid chromatography (HPLC) represents the gold standard for quantitative analysis of benzothiazinone derivatives [28]. Method development must consider the separation of closely related impurities and degradation products, as well as the quantification of residual solvents and reagents. Stability-indicating methods are essential for monitoring product degradation during storage and handling.

Process analytical technology (PAT) enables real-time monitoring of critical process parameters and product quality attributes [28]. Spectroscopic techniques, including near-infrared (NIR) and Raman spectroscopy, can be implemented for in-line monitoring of reaction progress and product formation. These techniques enable rapid feedback and process optimization while reducing the need for extensive off-line testing.

Economic Optimization and Cost Analysis

The economic viability of industrial benzothiazinone synthesis depends on multiple factors, including raw material costs, yield optimization, and process efficiency [2] [26]. The selection of synthetic routes must balance yield and purity considerations against reagent costs and process complexity.

Raw material costs can represent a significant portion of the overall manufacturing cost, particularly for halogenated starting materials [27]. Strategic sourcing and supplier qualification processes help ensure reliable supply chains and cost-effective procurement. Long-term contracts and strategic partnerships may provide cost advantages for high-volume production.

Process optimization efforts focus on maximizing yield while minimizing waste generation and energy consumption [3] [4]. The implementation of green chemistry principles, including solvent recycling and catalyst recovery, can significantly reduce operating costs while improving environmental performance. Continuous process improvement initiatives help identify opportunities for further optimization and cost reduction.

Purification, Isolation, and Analytical Verification

Crystallization and Solid-State Characterization

Crystallization represents the most common purification method for benzothiazinone derivatives, offering the potential for high purity and excellent recovery [29] [25]. The selection of appropriate crystallization solvents depends on the solubility characteristics of the target compound and the nature of impurities that must be removed. Common crystallization solvents include ethanol, methanol, and mixed solvent systems such as dichloromethane/hexane.

The crystallization process must be carefully optimized to ensure consistent crystal form and purity. Parameters such as cooling rate, seeding, and agitation can significantly influence crystal size, morphology, and purity [25]. Polymorphic screening may be necessary to identify the most stable crystal form and prevent solid-state transformations during storage.

X-ray crystallography provides definitive structural confirmation for benzothiazinone derivatives and enables the determination of molecular conformation and crystal packing arrangements [25] [30]. Single crystal X-ray diffraction analysis requires the growth of suitable crystals through controlled crystallization conditions. The structural information obtained helps confirm the correct substitution pattern and provides insight into intermolecular interactions.

Chromatographic Purification Methods

Column chromatography represents a versatile purification technique for benzothiazinone derivatives, particularly when crystallization is not feasible or when high purity is required [31]. Silica gel is the most commonly used stationary phase, with elution typically performed using ethyl acetate/hexane mixtures of varying polarity.

Flash chromatography offers rapid separation with good resolution and is particularly useful for preparative-scale purifications [32]. Automated flash chromatography systems enable gradient elution and real-time monitoring of separation progress, improving efficiency and reproducibility. The selection of elution solvents must consider the polarity of the target compound and potential impurities.

High-performance liquid chromatography (HPLC) provides the highest resolution separation and is essential for final purification when extreme purity is required [33]. Preparative HPLC systems can handle gram quantities of material while maintaining excellent separation efficiency. Reversed-phase C18 columns are commonly used with acetonitrile/water mobile phases, often with acid or base additives to improve peak shape and resolution [34].

Spectroscopic Characterization Techniques

Nuclear magnetic resonance (NMR) spectroscopy represents the primary structural characterization technique for benzothiazinone derivatives [35] [30]. Proton NMR provides information about the hydrogen environments within the molecule, with characteristic resonances for aromatic protons (δ 6.8-7.5 ppm) and methylene groups adjacent to heteroatoms (δ 3.5-4.2 ppm for N-CH₂ and δ 3.3-3.6 ppm for S-CH₂).

Carbon-13 NMR spectroscopy provides complementary information about the carbon framework of benzothiazinone derivatives [35]. The carbonyl carbon typically resonates in the range δ 165-175 ppm, while carbons in the thiazine ring appear between δ 40-60 ppm. Aromatic carbons generally resonate in the range δ 115-140 ppm, with specific chemical shifts depending on the substitution pattern.

Two-dimensional NMR techniques, including correlation spectroscopy (COSY) and heteronuclear correlation experiments, provide additional structural information and help establish connectivity patterns [30]. Variable temperature NMR studies can reveal conformational dynamics and rotational barriers, particularly for compounds with sterically hindered substituents.

Mass Spectrometric Analysis

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns [31] [36]. Electrospray ionization (ESI) is commonly used for benzothiazinone derivatives, providing soft ionization that preserves the molecular ion. The molecular ion peak confirms the molecular weight, while fragmentation patterns provide structural information.

High-resolution mass spectrometry (HRMS) enables exact mass determination and molecular formula confirmation [31]. The technique can detect impurities and degradation products at very low levels, making it valuable for purity assessment and stability studies. Accurate mass measurements help distinguish between compounds with similar nominal masses but different molecular formulas.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of mass spectrometry [34]. The technique is particularly useful for analyzing complex mixtures and identifying impurities or degradation products. Tandem mass spectrometry (MS/MS) provides additional structural information through controlled fragmentation of selected ions.

Infrared Spectroscopy and Functional Group Analysis

Infrared (IR) spectroscopy provides valuable information about functional groups present in benzothiazinone derivatives [31] [37]. The carbonyl stretching frequency typically appears around 1650-1680 cm⁻¹, providing confirmation of the lactam structure. N-H stretching vibrations appear in the range 3200-3400 cm⁻¹ when present, while C-S-C stretching modes are observed around 700-800 cm⁻¹.

The IR spectrum provides a fingerprint for the compound that can be used for identity confirmation and purity assessment [37]. Changes in the IR spectrum can indicate degradation or the presence of impurities. The technique is particularly useful for monitoring solid-state transformations and detecting water or solvent inclusion in crystalline materials.

Fourier transform infrared (FTIR) spectroscopy offers improved resolution and sensitivity compared to dispersive IR instruments [31]. The technique enables the detection of subtle changes in functional group environments and can provide information about hydrogen bonding and intermolecular interactions in the solid state.

Analytical Method Validation

The validation of analytical methods for benzothiazinone derivatives must follow established guidelines to ensure reliability and regulatory compliance [28]. Method validation parameters include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness. Each parameter must be evaluated according to the intended use of the method.

Specificity studies demonstrate that the analytical method can distinguish the target compound from impurities, degradation products, and matrix components [34]. Forced degradation studies under various stress conditions (heat, light, acid, base, oxidation) help identify potential degradation pathways and ensure that the method can detect and quantify degradation products.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.9764408 g/mol

Monoisotopic Mass

216.9764408 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types